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Compound of Interest

Compound Name:
9-Ethenyl-1-methyl-9H-beta-

carboline

CAS No.: 144294-99-5

Cat. No.: B12554339

Get Quote

Introduction & Chemical Context
9-Ethenyl-1-methyl-9H-beta-carboline (also known as 9-vinyl-1-methyl-β-carboline or 9-

vinylharmane) is a structural derivative of the well-known alkaloid Harmane (1-methyl-β-

carboline).

While the parent compounds (Harmane, Norharmane) and the N-methylated analog (9-Me-BC)

are extensively characterized for their neuroactive and enzymatic properties, the 9-ethenyl

(vinyl) derivative presents a unique pharmacological profile due to the electronic and steric

properties of the vinyl group at the indole nitrogen (position 9).

Scientific Significance
Structural Activity Relationship (SAR): The 9-position is critical for beta-carboline bioactivity.

9-Methyl substitution (9-Me-BC): Shifts activity toward dopaminergic neuroprotection and

neurite outgrowth.
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9-Ethenyl substitution: Introduces a conjugated

-system capable of unique steric interactions or potential covalent reactivity (via Michael
addition susceptibility in metabolic contexts).

Target Spectrum: Beta-carbolines are "privileged scaffolds" known to interact with:

Monoamine Oxidase (MAO) A & B: Inhibition regulates neurotransmitter levels.

Benzodiazepine Receptors (GABA-A): Modulation of anxiety/convulsions.

DNA: Planar tricyclic structure allows intercalation.

This guide outlines the critical in vitro assays required to characterize the bioactivity of 9-
Ethenyl-1-methyl-9H-beta-carboline, distinguishing its effects from the neurorestorative 9-

Me-BC and the potentially neurotoxic parent beta-carbolines.

Safety & Handling Protocol
Critical Warning: The 9-vinyl substituent may impart alkylating properties or instability not seen

in 9-alkyl analogs.

Handling: Treat as a potential genotoxin and neurotoxin until fully characterized. Use a Class

II Biosafety Cabinet.

Solubility: Hydrophobic. Dissolve in DMSO (Dimethyl sulfoxide) to create a stock solution

(e.g., 10-50 mM). Avoid aqueous storage; prepare fresh dilutions.

Light Sensitivity: Beta-carbolines are fluorescent and potentially photosensitive. Store stocks

in amber vials at -20°C.

Experimental Protocols
Protocol A: Dopaminergic Neuroprotection & Neurite
Outgrowth
Rationale: 9-Me-BC is a potent inducer of dopaminergic neuron differentiation. This assay

determines if the 9-ethenyl analog retains this regenerative capacity or exhibits toxicity.
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Model System:SH-SY5Y (Human Neuroblastoma) cells.

1. Reagents & Setup
Component Specification

Cell Line SH-SY5Y (differentiated with Retinoic Acid)

Differentiation Agent All-trans Retinoic Acid (RA), 10 µM

Test Compound
9-Ethenyl-1-methyl-9H-beta-carboline (0.5 – 50

µM)

Positive Control 9-Methyl-beta-carboline (9-Me-BC), 10 µM

Toxin Challenge MPP+ (1-methyl-4-phenylpyridinium), 500 µM

Readout
MTT Assay (Viability) & High-Content Imaging

(Neurite Length)

2. Workflow
Seeding: Plate SH-SY5Y cells at

cells/well in 96-well plates (collagen-coated).

Differentiation: Treat with 10 µM RA for 5 days to induce dopaminergic phenotype.

Pre-treatment: Replace medium. Add Test Compound (0.5, 1, 5, 10, 20, 50 µM) for 2 hours.

Control: DMSO vehicle (0.1%).

Toxin Challenge (Optional): Add MPP+ (500 µM) to induce oxidative stress/toxicity. Incubate

for 24-48 hours.

Analysis:

Viability: Perform MTT or CCK-8 assay.

Morphology: Fix cells (4% Paraformaldehyde), stain with anti-Tyrosine Hydroxylase (TH)

or Tubulin (TuJ1). Measure total neurite length per cell using ImageJ/CellProfiler.
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3. Data Interpretation
Neuroprotection: If viability in Compound + MPP+ > Vehicle + MPP+.

Neurotoxicity: If viability in Compound alone < Vehicle.

Regeneration: Significant increase in neurite length compared to control (mimicking 9-Me-

BC).

Protocol B: Monoamine Oxidase (MAO) Inhibition
Screen
Rationale: Beta-carbolines are classic MAO inhibitors. The vinyl group's electron-

withdrawing/donating effects will alter the

for MAO-A (antidepressant target) vs. MAO-B (Parkinson's target).

Method: Fluorometric detection of

generation.

1. Reaction Mix
Enzyme: Recombinant Human MAO-A and MAO-B (1 U/mL).

Substrate: Tyramine (non-selective) or Kynuramine.

Detection: Amplex Red + Horseradish Peroxidase (HRP).

2. Step-by-Step
Dilution: Prepare serial dilutions of 9-Ethenyl-1-methyl-9H-beta-carboline (0.01 µM to 100

µM) in assay buffer (100 mM Potassium Phosphate, pH 7.4).

Incubation: Mix 50 µL Enzyme + 10 µL Test Compound. Incubate 15 min at 37°C.

Activation: Add 40 µL Substrate/Amplex Red/HRP mix.

Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes.
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Calculation: Plot Slope (RFU/min) vs. log[Concentration]. Determine

using non-linear regression (Sigmoidal dose-response).

Protocol C: Genotoxicity & Cell Cycle Analysis
Rationale: The planar structure allows DNA intercalation. The vinyl group may enhance affinity

or cause alkylation. This assay ensures the compound does not arrest cell division or cause

DNA damage at therapeutic doses.

Method: Propidium Iodide (PI) Flow Cytometry.

1. Workflow
Treatment: Treat exponentially growing cells (e.g., HepG2 or SH-SY5Y) with compound (

and

concentrations) for 24 hours.

Fixation: Harvest cells, wash PBS, fix in 70% cold ethanol (-20°C, >2 hours).

Staining: Resuspend in PBS containing:

Propidium Iodide (50 µg/mL)

RNase A (100 µg/mL)

Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2 channel).

Analysis: Quantify % cells in G0/G1, S, and G2/M phases. Look for Sub-G1 peak

(Apoptosis).

Mechanism & Workflow Visualization
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In Vitro Profiling Cascade
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Figure 1: Screening cascade for 9-substituted beta-carbolines. The workflow prioritizes

neuroactivity (efficacy) and enzymatic profile before assessing genotoxic safety.

Expected Results & Troubleshooting
Assay

Expected Outcome (Based
on Class)

Troubleshooting

Neuroprotection

Potential biphasic effect. Low

dose (µM) may be protective;

high dose (>50 µM) toxic.

If insolubility occurs, lower

concentration or use BSA

carrier.

MAO Inhibition

Likely MAO-A selective (similar

to Harmane). Vinyl group may

increase potency.

High background

fluorescence? Use colorimetric

(vanillic acid) assay instead.

Cell Cycle
S-phase or G2/M arrest

indicates DNA intercalation.

If high cell death (Sub-G1),

reduce exposure time to 6-

12h.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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